molecular formula C11H12N2O B1463658 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole CAS No. 81386-31-4

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole

Cat. No. B1463658
CAS RN: 81386-31-4
M. Wt: 188.23 g/mol
InChI Key: UAOUFKKDOFRILC-UHFFFAOYSA-N
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Description

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a heterocyclic compound that contains two carbon atoms, two nitrogen atoms, and one oxygen atom in its structure .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole, has been a subject of interest in various research studies . The synthesis often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole has been analyzed using experimental methods such as X-ray diffraction (XRD) and theoretical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations .


Physical And Chemical Properties Analysis

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole has a boiling point of 307.7±35.0 °C and a density of 1.087±0.06 g/cm3 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Agriculture: Pesticide Development

5-Ethyl-3-(p-tolyl)-1,2,4-oxadiazole: derivatives have been studied for their potential use in agriculture as chemical pesticides. These compounds exhibit a broad spectrum of biological activities that are crucial for plant protection . Specifically, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani , which are significant threats to crop security .

Medicine: Antibacterial Agents

In the medical field, these oxadiazole derivatives are being explored for their antibacterial properties. They have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight, a disease that can lead to significant crop loss . The derivatives’ effectiveness surpasses that of some existing treatments, making them promising candidates for novel antibacterial agents .

Material Science: Conducting Systems

The oxadiazole core is integral to the production of various conducting systems. These include laser dyes, scintillators, optical brighteners, and organic light-emitting diodes (OLEDs) . The electron-transfer or luminescent properties of these compounds are valuable for advancements in material science.

Pharmacology: Drug Development

The pharmacological properties of 5-Ethyl-3-(p-tolyl)-1,2,4-oxadiazole are being investigated for drug development. Its structural motif is considered for the design of drugs with improved activity and selectivity. The compound’s role in the synthesis of valuable organic combinations could lead to next-generation drug candidates .

Safety and Hazards

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used .

properties

IUPAC Name

5-ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-10-12-11(13-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOUFKKDOFRILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674370
Record name 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole

CAS RN

81386-31-4
Record name 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81386-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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